3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid
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Overview
Description
3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while substitution can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyridine core can bind to active sites on enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridin-3-yl-acetic acid: This compound has a similar core structure but differs in the position and type of substituents.
Imidazo[1,5-a]pyridine derivatives: These compounds have a different arrangement of nitrogen atoms in the ring but share similar chemical properties.
Uniqueness
3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propanoic acid group can enhance its solubility and facilitate its interaction with biological targets .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-imidazo[1,2-a]pyridin-5-ylpropanoic acid |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)5-4-8-2-1-3-9-11-6-7-12(8)9/h1-3,6-7H,4-5H2,(H,13,14) |
InChI Key |
APDFGBVAQPSJNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)CCC(=O)O |
Origin of Product |
United States |
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